3,4-diamino-N-methylbenzenesulfonamide
Overview
Description
3,4-diamino-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H11N3O2S . It has a molecular weight of 201.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two amino groups and a methylsulfonamide group . The exact spatial arrangement of these groups would require further investigation.Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.25 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.Scientific Research Applications
Chemical Synthesis and Structural Analysis
3,4-Diamino-N-methylbenzenesulfonamide is involved in various chemical synthesis processes and structural analyses. For instance, a key chemical step in synthesizing 3,4-Diamino-3,4-dideoxy-l-chiro-inositol involved using p-toluenesulfonamide as a nucleophile in a TBAF catalyzed vinyl aziridine opening, which is integral to establishing the 1,2-trans relationship of amino groups (Paul et al., 2001). Similarly, in crystallography, sulfonamides like N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide have been structurally determined, providing insights into molecular interactions and crystal stabilization through hydrogen bonding and van der Waals interactions (Nirmala & Gowda, 1981).
Drug Synthesis and Biological Studies
In the context of drug synthesis and biological applications, various sulfonamide derivatives have been explored. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The type of sulfonamide derivative used significantly influences the interaction with DNA and the biological activities of these complexes (González-Álvarez et al., 2013). Additionally, studies on the synthesis and anti-HIV activity of various sulfonamide derivatives have identified potential anti-HIV agents, further illustrating the biological relevance of these compounds (Brzozowski & Sa̧czewski, 2007).
Materials Science and Coordination Chemistry
In materials science, sulfonamides like N-allyl-N-benzyl-4-methylbenzenesulfonamides are prepared through synthetic processes that can be potentially streamlined into a one-pot synthesis. These compounds are characterized using spectroscopic and crystallographic techniques, contributing to the development of new materials (Stenfors & Ngassa, 2020). In coordination chemistry, the creation of Cu(II) complexes with asymmetric sulfonamide Schiff-base ligands has been explored, showing that weak interactions lead to diverse supramolecular architectures (Li et al., 2009).
Properties
IUPAC Name |
3,4-diamino-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-10-13(11,12)5-2-3-6(8)7(9)4-5/h2-4,10H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDDNUWDHVVUSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281669 | |
Record name | 3,4-Diamino-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125106-42-5 | |
Record name | 3,4-Diamino-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125106-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diamino-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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